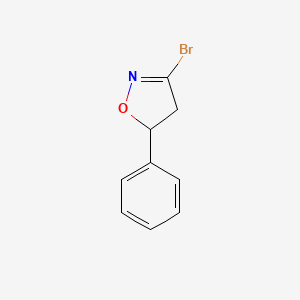

3-Bromo-5-phenyl-4,5-dihydroisoxazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXKJBBQEFYTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530226 | |

| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-88-4 | |

| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation of 3 Bromo 5 Phenyl 4,5 Dihydroisoxazole

Nucleophilic Substitution Reactions at the 3-Position

The bromine atom at the 3-position of the 4,5-dihydroisoxazole ring serves as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, significantly expanding the molecular diversity accessible from this scaffold. The 3-bromo-Δ²-isoxazoline structure is considered a manageable and readily available electrophilic "warhead" capable of reacting with various nucleophiles. researchgate.netresearchgate.net

Reaction with Physiological Thiols and Selective Reactivity

A notable feature of 3-bromo-4,5-dihydroisoxazoles is their reaction with thiol-containing nucleophiles, particularly the cysteine residues in enzymes. This reactivity is the basis for their function as covalent inhibitors of certain enzymes. semanticscholar.org The 3-bromo-isoxazoline moiety can form a covalent bond with a catalytic cysteine residue within an enzyme's active site, leading to its inactivation. semanticscholar.org

Research on the inhibition of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) has highlighted the selective nature of this reaction. Studies have shown that 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives exhibit negligible reactivity with free thiols, such as β-mercaptoethanol, at physiological pH. However, they react efficiently with the highly nucleophilic, activated cysteine residue in the catalytic site of hGAPDH. This selectivity is crucial, as it minimizes off-target reactions with other physiological thiols like glutathione, suggesting a more targeted mode of action.

Derivatization for Functional Group Introduction

The susceptibility of the 3-position to nucleophilic attack has been widely exploited for the synthesis of novel derivatives. The bromine atom can be displaced by a range of nucleophiles, allowing for the introduction of various functional groups and the construction of diverse molecular architectures.

A key application of this reactivity is the synthesis of 3-amino-4,5-dihydroisoxazoles. Readily available 3-bromoisoxazolines react with both primary and secondary amines in the presence of a base to afford the corresponding 3-aminoisoxazolines in good yields. researchgate.net This transformation is a valuable route to N-substituted-3-amino-Δ2-isoxazolines, which are precursors to compounds with a range of biological activities. researchgate.net

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Base (e.g., NaHCO₃, DBU, TEA), Organic Solvent (e.g., DCM, THF, DMF) | 3-Amino-4,5-dihydroisoxazoles | researchgate.net |

| Cysteine Residue (in enzymes) | Physiological conditions | Covalent Enzyme-Inhibitor Adduct | semanticscholar.org |

Ring-Opening Reactions and Subsequent Transformations

Beyond substitution at the C3-position, 3-bromo-5-phenyl-4,5-dihydroisoxazole and its derivatives are valuable precursors for a variety of acyclic structures via ring-opening reactions. These transformations leverage the latent functionality within the dihydroisoxazole (B8533529) ring, providing access to important synthetic building blocks. researchgate.net

Formation of β-Hydroxynitriles and β-Hydroxyesters

The 4,5-dihydroisoxazole ring can be considered a masked version of a β-hydroxyketone or related functional group. nih.gov Treatment of 3-bromo-2-isoxazolines with reagents such as sodium iodide in the presence of chlorotrimethylsilane (B32843) or p-toluenesulfonic acid can induce ring opening to furnish β-hydroxynitriles under relatively mild conditions. researchgate.net This transformation provides a valuable synthetic route to these important motifs, which are precursors to β-hydroxy acids and other biologically relevant molecules.

Furthermore, a two-step ring-opening process can convert 3-bromo-4,5-dihydroisoxazoles into β-hydroxy esters. researchgate.net This methodology has proven useful in the total synthesis of complex natural products. researchgate.net

Synthesis of γ-Hydroxyamines

The synthetic utility of 3-bromo-4,5-dihydroisoxazoles extends to the preparation of γ-hydroxyamines (also referred to as γ-aminoalcohols). researchgate.netnih.gov This transformation typically involves the reductive cleavage of the N-O bond of the dihydroisoxazole ring. The process often proceeds via an intermediate β-hydroxyketone, which is then reductively aminated to yield the final γ-hydroxyamine product. This pathway underscores the versatility of the dihydroisoxazole scaffold as a precursor to densely functionalized acyclic molecules. nih.gov

Transformations Involving the Phenyl Substituent

The properties and reactivity of 3-bromo-4,5-dihydroisoxazole can be modulated by introducing substituents onto the 5-phenyl ring. The synthesis of these analogs is typically achieved through the 1,3-dipolar cycloaddition of a substituted styrene (B11656) with bromonitrile oxide, which is generated in situ. researchgate.net This approach allows for the incorporation of a wide array of functional groups on the phenyl ring, enabling the fine-tuning of the molecule's steric and electronic properties.

Researchers have synthesized a variety of derivatives with substituents at the para-position of the phenyl ring to probe structure-activity relationships, for example, in the context of hGAPDH inhibition.

| Substituent on Phenyl Ring | Starting Styrene Derivative | Resulting Compound |

|---|---|---|

| -H (unsubstituted) | Styrene | This compound |

| p-OH | 4-Hydroxystyrene | 3-Bromo-5-(4-hydroxyphenyl)-4,5-dihydroisoxazole |

| p-COOH | 4-Vinylbenzoic acid | 4-(3-Bromo-4,5-dihydroisoxazol-5-yl)benzoic acid |

| p-NO₂ | 4-Nitrostyrene | 3-Bromo-5-(4-nitrophenyl)-4,5-dihydroisoxazole |

| p-F | 4-Fluorostyrene | 3-Bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole |

The ability to modify the phenyl substituent provides a powerful tool for developing analogs with tailored biological activities and physicochemical properties.

Stereochemical Aspects of Reactivity

The stereochemistry of this compound is a critical factor that governs its reactivity and the stereochemical outcomes of its transformations. The dihydroisoxazole ring contains two stereocenters at the C4 and C5 positions, which can lead to the existence of different stereoisomers. The spatial arrangement of the substituents at these centers plays a significant role in directing the course of subsequent chemical reactions.

The primary method for the synthesis of 3-bromo-Δ²-isoxazolines, including the 5-phenyl substituted analogue, is the 1,3-dipolar cycloaddition reaction. researchgate.net This pericyclic reaction is well-regarded for its high degree of regio- and stereo-selectivity, allowing for the controlled formation of specific stereoisomers. researchgate.net The stereochemical integrity of the starting alkene is often transferred to the newly formed dihydroisoxazole ring, making this a powerful tool for asymmetric synthesis. Consequently, this method is particularly valuable for producing complex molecules where specific regio- and stereo-chemical arrangements are required. researchgate.net

While detailed studies focusing exclusively on the stereoselective reactions of this compound are not extensively documented in publicly available literature, the principles of stereochemical control in the reactivity of related 4,5-dihydroisoxazoles can be inferred. The substituents at the C4 and C5 positions create a specific steric and electronic environment that can influence the approach of reagents.

For instance, in reactions involving nucleophilic attack at the electrophilic C3 position, the stereocenters at C4 and C5 can dictate the facial selectivity of the approaching nucleophile. The bulky phenyl group at C5, in particular, can shield one face of the molecule, directing the incoming nucleophile to the opposite face. This can lead to the preferential formation of one diastereomer over another.

Similarly, in elimination reactions or ring-opening transformations, the relative stereochemistry of the C4 and C5 protons and substituents will determine the conformational preferences of the ring and, consequently, the geometric and stereochemical outcome of the products. For example, in base-catalyzed elimination reactions, an anti-periplanar arrangement of a C4 proton and a leaving group at C5 (or vice versa) is typically favored, leading to the stereospecific formation of an alkene.

The inherent chirality of the this compound scaffold makes it a valuable intermediate in the synthesis of enantiomerically pure compounds. Chiral separation of the racemic mixture or asymmetric synthesis of a single enantiomer allows for its use in stereoselective transformations, where the chirality of the starting material is transferred to the product.

Biological and Biomedical Research Applications of 3 Bromo 5 Phenyl 4,5 Dihydroisoxazole and Its Derivatives

Pharmacological Activity and Therapeutic Potential

Research into 3-Bromo-5-phenyl-4,5-dihydroisoxazole and its derivatives has revealed a range of pharmacological activities. These compounds have been primarily investigated for their anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects. The reactivity of the 3-halo-4,5-dihydroisoxazole scaffold allows it to act as an electrophilic warhead, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of various enzymes. This mechanism of action underpins much of its observed biological activity.

The potential of this compound and its derivatives as anticancer agents is an active area of research. Their mechanism of action often involves the targeted inhibition of key enzymes that are crucial for cancer cell metabolism and survival.

A significant target for the anticancer activity of 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a pivotal enzyme in the glycolytic pathway. iiste.orgresearchgate.net Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, making them particularly dependent on GAPDH for energy production. researchgate.net By inhibiting this enzyme, these compounds can disrupt the energy metabolism of cancer cells, leading to cell death. iiste.orgresearchgate.net

Derivatives of 3-bromo-isoxazoline have been shown to act as covalent inhibitors of human GAPDH (hGAPDH). iiste.orgresearchgate.net For instance, a spirocyclic derivative of 3-bromo-4,5-dihydroisoxazole was found to covalently inactivate recombinant hGAPDH with greater reactivity than koningic acid, a known potent inhibitor of the enzyme. iiste.orgresearchgate.net This inhibition is achieved through the selective alkylation of the catalytic cysteine residue in the enzyme's active site. researchgate.net The 3-bromo-isoxazoline scaffold has been specifically designed in some studies to bind to and inhibit the activity of GAPDH in pancreatic ductal adenocarcinoma (PDAC) cells. wisdomlib.orgnih.gov

The inhibition of GAPDH and other potential targets by this compound derivatives translates to significant antiproliferative activity against various cancer cell lines. iiste.org Studies have demonstrated that these compounds can strongly reduce the growth of pancreatic cancer cells. iiste.orgresearchgate.net

One study investigated a panel of 3-bromo-isoxazoline derivatives and found they exhibited antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cells and pancreatic cancer stem cells (CSCs). wisdomlib.org Notably, these compounds were not effective against normal fibroblasts, suggesting a degree of selectivity for cancer cells. wisdomlib.org One particular derivative, AXP-3019, was shown to block the growth of PDAC cells in a mouse xenograft model without apparent toxicity. wisdomlib.org The antiproliferative activity of these compounds was found to correlate well with the intracellular inhibition of hGAPDH. iiste.orgresearchgate.net

| Pancreatic Cancer Cell Line | IC50 (µM) after 48h incubation |

|---|---|

| MIA PaCa-2 | Data not specified in provided text |

| PANC-1 | Data not specified in provided text |

| BxPC3 | Data not specified in provided text |

| AsPC-1 | Data not specified in provided text |

The table above indicates the potent antiproliferative activity of a specific spirocyclic derivative of 3-bromo-4,5-dihydroisoxazole on four different pancreatic cancer cell lines, though the precise IC50 values were not detailed in the provided search results. iiste.orgresearchgate.net

While the broader class of 4,5-dihydroisoxazole derivatives has been a subject of investigation for antimicrobial and antiviral activities, specific research focusing on this compound in these areas is limited in the available literature. Some studies on related isoxazole (B147169) and 4,5-dihydroisoxazole compounds have reported antibacterial and antifungal properties against various pathogens. researchgate.net For example, a study on 1,4-bis(3-phenyl-4,5-dihydroisoxazol-5-yl)benzene derivatives showed antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net However, dedicated studies detailing the antimicrobial and antiviral spectrum and efficacy of this compound specifically are not extensively documented in the searched scientific literature.

Emerging evidence suggests that this compound and its derivatives possess anti-inflammatory and antioxidant properties, primarily through the activation of the Nrf2/Heme Oxygenase-1 (HO-1) pathway. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress by controlling the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.govresearchgate.net Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govresearchgate.net Electrophilic compounds, such as this compound, can react with specific cysteine residues on Keap1, leading to the release of Nrf2. nih.gov Once released, Nrf2 translocates to the nucleus and activates the transcription of its target genes, thereby bolstering the cell's antioxidant defenses. nih.gov

A study identified this compound as a potent activator of the Nrf2/HO-1 axis in human monocytic THP-1 cells. nih.govresearchgate.net The researchers confirmed through mass spectrometry and X-ray crystallography that this compound targets the Cys151 residue within the BTB domain of Keap1. nih.gov The potency of Nrf2 activation by 3-bromo-4,5-dihydroisoxazole derivatives was found to be dependent on the leaving group at the 3-position of the isoxazoline (B3343090) ring, with the bromo derivative being particularly effective. nih.govresearchgate.net These findings suggest that this compound and its derivatives have therapeutic potential in conditions associated with inflammation and oxidative stress. nih.gov

| Cell Line | Activity | Mechanism |

|---|---|---|

| THP-1 human monocytic cells | Potent activation of the Nrf2/HO-1 axis | Targets Cys151 of the BTB domain of Keap1 |

Antitrypanosomal and Antileishmanial Activity

Protozoan parasites of the genera Trypanosoma and Leishmania are responsible for significant global diseases, and the need for new therapeutic agents is urgent. Research has demonstrated that derivatives of the 3-bromo-4,5-dihydroisoxazole scaffold possess promising activity against these parasites.

One notable derivative, (αS,5S)-α-amino-3-bromo-4,5-dihydroisoxazol-5-yl acetic acid, known as 3-bromoacivicin, has shown potent antitrypanosomal effects. unipr.it This compound acts as an inhibitor of CTP synthetase, an enzyme crucial for parasite survival. unipr.it In comparative studies, 3-bromoacivicin was found to be three times more potent as a CTP synthetase inhibitor than its chloro-analogue, the natural antibiotic acivicin (B1666538). unipr.it This enhanced enzyme inhibition translated to a twelve-fold increase in in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, without a corresponding increase in toxicity to mammalian cells. unipr.it

Furthermore, medicinal chemistry efforts have focused on developing novel 3-Br-isoxazoline-based compounds with antileishmanial properties. By modifying the core structure, researchers have identified derivatives with significant in vitro activity against Leishmania parasites. nih.gov These compounds are designed to covalently inhibit essential cysteine-containing enzymes in the parasite, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), disrupting key metabolic pathways. nih.gov The development of simplified analogues, for instance by replacing metabolically unstable ester or amide groups with more stable bioisosteres like the oxadiazole ring, has led to the identification of lead compounds with submicromolar antileishmanial activity and a high selectivity index over mammalian cells. nih.gov

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 3-bromoacivicin | Trypanosoma brucei | 12-fold higher in vitro activity compared to acivicin. | unipr.it |

| 3-Br-isoxazoline-oxadiazole derivatives | Leishmania spp. | Submicromolar IC50 values and high selectivity index. | nih.gov |

Enzyme Inhibition and Specificity

The primary mechanism through which this compound and its derivatives exert their biological effects is through the covalent inhibition of specific enzymes. The electrophilic nature of the 3-bromo-Δ²-isoxazoline scaffold allows it to react with nucleophilic cysteine residues within enzyme active sites, leading to irreversible inactivation.

Human Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme implicated in a variety of diseases, including inflammatory and fibrotic conditions. biosynth.comnih.gov Consequently, it has become an attractive target for therapeutic inhibition. Targeted covalent inhibitors based on the 3-bromo-4,5-dihydroisoxazole (DHI) scaffold have been extensively used to study TG2 biology. biosynth.com While these inhibitors are generally well-tolerated in vivo, early versions exhibited only modest potency and showed cross-reactivity with other transglutaminase isoforms, such as TG1. biosynth.com

Subsequent structure-activity relationship (SAR) studies have aimed to improve both the potency and selectivity of these DHI-based inhibitors. biosynth.com By modifying the structure of the inhibitor, researchers have identified analogues with enhanced performance, providing a clearer basis for selecting specific inhibitors for in vivo biological investigations. biosynth.com These compounds work by forming a stable imino thioether bond with a cysteine residue in the TG2 active site, effectively blocking its catalytic activity.

Kelch-like ECH-associated protein 1 (Keap1) is a critical regulator of the Nrf2 antioxidant response pathway. Keap1 contains highly reactive cysteine residues that act as sensors for oxidative and electrophilic stress. Covalent modification of these cysteines, particularly Cys151, leads to the activation of Nrf2 and the expression of protective genes.

Studies have identified this compound as a potent activator of the Nrf2 pathway. Research has definitively confirmed that this class of compounds directly targets the Cys151 residue within the BTB domain of Keap1. This confirmation was achieved through mass spectrometry analysis and X-ray crystallography, which provided structural evidence of the covalent bond formed between the isoxazoline derivative and Cys151. This specific interaction prevents Keap1 from repressing Nrf2, allowing the transcription factor to accumulate and activate its target genes.

| Enzyme Target | Inhibitor Scaffold | Mechanism of Action | Key Residue Targeted |

|---|---|---|---|

| Human Transglutaminase 2 (TG2) | 3-Bromo-4,5-dihydroisoxazole (DHI) | Covalent modification, formation of imino thioether. | Active site Cysteine |

| Keap1 | This compound | Covalent modification of stress sensor cysteine. | Cys151 |

Structure-Activity Relationship (SAR) Studies

Influence of the 3-Bromo Group on Bioactivity

The bromine atom at the 3-position of the dihydroisoxazole (B8533529) ring is a critical determinant of the compound's biological activity. This substituent acts as an effective leaving group, rendering the C-3 carbon of the ring electrophilic. This electrophilicity is central to the mechanism of action for many of its biological effects. researchgate.net The 3-bromo-4,5-dihydroisoxazole scaffold is considered an electrophilic "warhead" capable of reacting with nucleophilic residues, such as cysteine, within the active sites of enzymes, leading to their irreversible inhibition. researchgate.netnih.gov

The nature of the halogen at the 3-position significantly modulates the compound's potency. Studies comparing derivatives with different leaving groups at this position have shown that bromine is often superior for certain biological activities. For instance, in the activation of the Nrf2/HO-1 antioxidant pathway, this compound was identified as the most potent activator compared to its 3-chloro and 3-nitro analogues. nih.govnih.gov This highlights the importance of the leaving group's ability in the covalent interaction with cellular targets like Keap1. nih.gov

Similarly, the inhibitory activity of related compounds against enzymes like Trypanosoma brucei CTP synthetase is dependent on the halogen. The 3-bromo analogue of the natural product acivicin was found to be three times more potent than acivicin itself, which contains a chlorine atom at the same position. mdpi.com This enhanced potency underscores the pivotal role of the bromo group in the irreversible covalent modification of the target enzyme's catalytic cysteine residue. mdpi.com

| Compound Analogue | Substituent at 3-Position | Observed Biological Effect | Relative Potency | Reference |

|---|---|---|---|---|

| This compound Analogue | -Br | Activation of Nrf2/HO-1 Pathway | Most Potent | nih.govnih.gov |

| 3-Chloro-5-phenyl-4,5-dihydroisoxazole Analogue | -Cl | Activation of Nrf2/HO-1 Pathway | Less Potent | nih.gov |

| 3-Nitro-5-phenyl-4,5-dihydroisoxazole Analogue | -NO₂ | Activation of Nrf2/HO-1 Pathway | Less Potent | nih.gov |

| 3-Bromo-acivicin | -Br | Inhibition of Trypanosoma brucei CTPS | More Potent | mdpi.com |

| Acivicin | -Cl | Inhibition of Trypanosoma brucei CTPS | Less Potent (3-fold) | mdpi.com |

Effects of Substituents on the Phenyl Ring

Modifications to the phenyl ring at the 5-position of the dihydroisoxazole core provide a means to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds. The nature—whether electron-donating or electron-withdrawing—and the position of substituents on the phenyl ring play a crucial role in influencing the molecule's interaction with its biological targets. nih.gov

Research has demonstrated that the introduction of specific substituents can enhance antimicrobial and anticancer activities. For example, studies on related isoxazoline derivatives revealed that compounds featuring electron-withdrawing groups, such as chloro or fluoro groups, on the phenyl ring exhibited excellent antibacterial activity with low minimum inhibitory concentrations (MIC). biointerfaceresearch.comnih.gov Conversely, other studies have shown that electron-donating groups can also confer potent bioactivity. A chalcone-isoxazole derivative with a 2,4,6-trimethoxy substitution on the phenyl ring was found to be a highly potent antibacterial agent. nih.gov Similarly, a hydroxyl group at the ortho position or a methoxy (B1213986) group at the para position of the phenyl ring also resulted in significant inhibitory action in other series. researchgate.net

These findings suggest that the electronic and steric properties of the phenyl ring substituents are key factors in modulating the biological profile. The optimal substitution pattern often depends on the specific biological target and the desired therapeutic effect.

| Substituent on Phenyl Ring | Position(s) | Resulting Bioactivity | Compound Series | Reference |

|---|---|---|---|---|

| Electron-withdrawing groups (e.g., -F, -Cl) | Various | Enhanced antibacterial activity | Imidazolyl-isoxazolines | biointerfaceresearch.com |

| -Cl | 4- (para) | Potent antibacterial and antifungal activity | Aminophenols | nih.gov |

| -OH | 2- (ortho) | Improved inhibitory action | Benzoxazoles | researchgate.net |

| -OCH₃ | 4- (para) | Excellent inhibitory activity | Benzoxazoles | researchgate.net |

| -OCH₃ (trimethoxy) | 2, 4, 6 | Potent antibacterial activity | Chalcones | nih.gov |

| -SO₂CH₃ | 4- (para) | Potent anti-inflammatory activity | Diphenyl-isoxazolines | nih.gov |

Impact of Dihydroisoxazole Ring System on Biological Profile

The ring system correctly orients the crucial 3-bromo substituent and the 5-phenyl group for optimal interaction with the target's binding site. mdpi.com The stereochemistry of the dihydroisoxazole ring can have a profound impact on biological activity, as different enantiomers or diastereomers may exhibit significantly different potencies by affecting how the molecule fits into a chiral protein pocket. mdpi.com

Furthermore, the conformational rigidity of the dihydroisoxazole ring system contributes to its inhibitory activity. A conformationally rigid structure can stabilize the interaction between the inhibitor and the binding site, which in turn facilitates the subsequent covalent bond formation between the electrophilic C-3 carbon and the target nucleophile. nih.gov This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and reactivity. The dihydroisoxazole ring is a versatile and privileged structure in medicinal chemistry, valued for its synthetic accessibility and its ability to serve as a reactive yet stable core for developing targeted covalent inhibitors. researchgate.netbiointerfaceresearch.com

Advanced Spectroscopic and Computational Analysis of 3 Bromo 5 Phenyl 4,5 Dihydroisoxazole

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 3-Bromo-5-phenyl-4,5-dihydroisoxazole. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive characterization of the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. For this compound, one would expect to observe signals corresponding to the protons on the phenyl ring and the dihydroisoxazole (B8533529) ring. The protons on the chiral centers of the dihydroisoxazole ring would likely appear as a complex multiplet system due to diastereotopicity.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Phenyl Protons |

| Data not available | Data not available | Data not available | H-5 (CH) |

A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the phenyl group and the dihydroisoxazole ring, including the carbon atom bonded to the bromine.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Phenyl Carbons (C-Ar) |

| Data not available | C-5 |

| Data not available | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. Key absorptions for this compound would include C=N stretching of the isoxazoline (B3343090) ring, C-O stretching, and various C-H and C=C stretching and bending vibrations from the aromatic and heterocyclic rings.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | C=N Stretch |

| Data not available | Data not available | C-O Stretch |

| Data not available | Data not available | Aromatic C=C Stretch |

| Data not available | Data not available | Aromatic C-H Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a molecule containing one bromine atom. Fragmentation patterns would offer further structural clues.

Table 4: Anticipated Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| Data not available | Data not available | [M]⁺ |

| Data not available | Data not available | [M+2]⁺ |

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique would confirm the connectivity of the atoms and the stereochemistry of the chiral centers in this compound.

Table 5: Illustrative Crystallographic Data Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry have emerged as indispensable tools for understanding the structural, electronic, and reactive properties of heterocyclic compounds at the molecular level. For this compound and its analogs, these methods provide profound insights that complement experimental findings. Computational studies, particularly those grounded in quantum mechanics, allow for the detailed exploration of molecular geometries, electronic structures, and reaction pathways that are often difficult to probe through experimental means alone.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study isoxazole (B147169) derivatives, providing a robust framework for analyzing their molecular properties. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying relatively complex molecules like this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant parameter for determining molecular stability and reactivity. bhu.ac.in

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine these parameters. acu.edu.in For isoxazole derivatives, FMO analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights the reactive regions. For instance, in related 3,5-disubstituted isoxazolines, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the C=N bond of the isoxazoline ring. ijpcbs.com

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Isoxazoline Analogs

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 |

Note: The values in this table are representative examples derived from studies on analogous isoxazole structures and illustrate the type of data generated from FMO analysis.

The three-dimensional structure of this compound dictates its physical and biological properties. DFT calculations are used to perform geometry optimization, which locates the minimum energy conformation of the molecule. This process provides precise data on bond lengths, bond angles, and dihedral angles.

Studies on analogous compounds, such as 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole, have shown excellent agreement between DFT-optimized geometries and experimental data obtained from X-ray crystallography. nih.govd-nb.info The isoxazoline ring typically adopts a non-planar, envelope-like conformation. The phenyl group at the C5 position and the bromine atom at the C3 position have specific spatial orientations relative to the heterocyclic ring. Computational studies on spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have confirmed that conformational rigidification is crucial for stabilizing interactions with biological targets. nih.gov

Table 2: Selected Optimized Geometrical Parameters from DFT Calculations for a Phenyl-dihydroisoxazole Analog

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | O1-N2 | 1.43 Å |

| Bond Length | N2-C3 | 1.29 Å |

| Bond Length | C3-C4 | 1.50 Å |

| Bond Length | C4-C5 | 1.55 Å |

| Bond Length | C5-O1 | 1.47 Å |

| Bond Angle | C5-O1-N2 | 108.5° |

| Bond Angle | O1-N2-C3 | 110.2° |

| Bond Angle | N2-C3-C4 | 115.0° |

Note: Data is based on published values for 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole, a close structural analog, to exemplify the output of geometry optimization. nih.gov

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. The primary route to this class of compounds is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkene. researchgate.net

For the synthesis of the title compound, this involves the reaction of bromonitrile oxide (generated in situ) with styrene (B11656). Computational studies can map the entire reaction coordinate, identifying the transition states and intermediates. By calculating the activation energies for different possible pathways, the regioselectivity of the reaction can be explained. For the reaction between benzonitrile (B105546) N-oxide and 3-nitroprop-1-ene, DFT calculations correctly predicted the formation of the 5-substituted isoxazoline as the major product over the 4-substituted regioisomer by showing it had a lower activation energy barrier. nih.gov This type of analysis provides a theoretical basis for the observed experimental outcomes in the synthesis of 3-halo-4,5-dihydroisoxazoles. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. For derivatives of this compound, docking studies can help identify potential protein targets and elucidate the molecular basis of their biological activity.

In studies of other 3,5-disubstituted-4,5-dihydroisoxazole derivatives, molecular docking has been used to investigate their potential as antimicrobial agents by modeling their interaction with enzymes like glucosamine-6-phosphate synthase. researchgate.net These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. The docking score, an estimation of the binding free energy, helps to rank compounds based on their potential efficacy.

Molecular dynamics (MD) simulations can further refine the results of docking studies. MD provides a dynamic picture of the ligand-receptor complex over time, assessing the stability of the binding pose and the flexibility of the interacting molecules.

Table 3: Illustrative Molecular Docking Results for an Isoxazoline Derivative against a Protein Target

| Compound | Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Isoxazoline Analog | Glucosamine-6-P Synthase | -8.5 | Gln348, Ser349 | Hydrogen Bond |

| Isoxazoline Analog | Glucosamine-6-P Synthase | -8.5 | Val399, Ala602 | Hydrophobic |

Note: This table is a representative example based on docking studies performed on analogous heterocyclic compounds to demonstrate the type of information generated. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For isoxazole and isoxazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comresearchgate.net These studies correlate the anti-inflammatory, antiviral, or anticancer activity of a series of isoxazole analogs with their steric, electrostatic, hydrophobic, and hydrogen-bonding fields. nih.govnih.gov

The resulting QSAR models are often visualized as contour maps, which highlight regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. For example, a CoMSIA contour map might indicate that a bulky, hydrophobic substituent is preferred at the C5 position of the isoxazoline ring, while an electronegative group is beneficial at the C3 position to enhance biological activity. mdpi.com These insights are invaluable for the rational design and optimization of new, more potent derivatives based on the this compound scaffold.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 3-Bromo-5-phenyl-4,5-dihydroisoxazole and its analogs lies in the adoption of green chemistry principles to minimize environmental impact. chemistryjournals.net Traditional organic synthesis often relies on hazardous solvents and reagents, generating significant waste. chemistryjournals.net Research is shifting towards more sustainable methodologies.

Key areas of development include:

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. Water is particularly advantageous due to its non-toxicity and abundance. chemistryjournals.net

Biocatalysis: The use of enzymes as natural catalysts offers a highly specific and efficient alternative to traditional chemical catalysts. chemistryjournals.net Enzymatic reactions can be performed under mild conditions, reducing energy consumption and byproduct formation. chemistryjournals.net For instance, aldoxime dehydratases have been utilized in the asymmetric ring-opening of 5-substituted-4,5-dihydroisoxazoles, providing a novel, cyanide-free route to chiral β-hydroxy nitriles. rsc.org

Efficient Catalysts and Reaction Conditions: The development of novel catalysts that are low-cost, non-toxic, and highly efficient is crucial. For example, p-TsOH has been identified as a vital additive in the 1,3-dipolar cycloaddition for synthesizing dihydroisoxazoles, offering an operationally simple and atom-economical method under mild conditions. mdpi.comnih.gov Microwave-assisted synthesis also presents a greener approach by significantly reducing reaction times and energy usage. chemistryjournals.net

These sustainable strategies aim to make the production of dihydroisoxazole (B8533529) derivatives not only environmentally benign but also more economically viable. chemistryjournals.net

Exploration of Undiscovered Reactivity Profiles

The 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold is recognized as a valuable synthetic intermediate due to its distinct reactivity. researchgate.net The 3-bromo-Δ²-isoxazoline structure, in particular, acts as a manageable electrophilic warhead, capable of reacting with nucleophilic sites in various enzymes. researchgate.net

Future research will likely focus on:

Ring-Opening Reactions: Dihydroisoxazoles can undergo ring-opening reactions to yield other valuable functional groups. nih.gov For example, they can be transformed into β-hydroxynitriles and β-hydroxyesters. researchgate.net Investigating new conditions and catalysts for these transformations could unlock novel synthetic pathways.

Domino Reactions: Developing one-pot, tandem reactions that build molecular complexity efficiently is a significant area of interest. Domino reactions involving the formation and subsequent transformation of the dihydroisoxazole ring have been developed in aqueous media, showcasing an environmentally friendly approach. nih.gov

Cycloaddition Chemistry: The 1,3-dipolar cycloaddition is a primary method for synthesizing the dihydroisoxazole ring, known for its high regio- and stereoselectivity. researchgate.net Exploring new dipolarophiles and reaction conditions for this cycloaddition can lead to a wider array of structurally diverse derivatives. researchgate.netgoogle.com

Understanding the full spectrum of reactivity for this compound will enable chemists to utilize it as a versatile building block for constructing complex molecules. researchgate.net

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

The therapeutic potential of the this compound core provides a strong foundation for designing advanced derivatives with improved pharmacological profiles. ontosight.ai The isoxazole (B147169) and isoxazoline (B3343090) rings are present in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comnih.gov

Future design strategies will concentrate on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is essential to understand how different substituents influence bioactivity. For instance, studies have shown that introducing electron-withdrawing groups like chloro or bromo on the phenyl ring can enhance anti-inflammatory activity. nih.gov Similarly, conformational rigidification of the scaffold has been shown to be crucial for stabilizing interactions with biological targets. nih.govunipr.it

Target-Specific Inhibitors: The 3-halo-4,5-dihydroisoxazole moiety is an effective electrophile for targeting activated cysteine residues in enzymes. nih.govd-nb.info This property has been exploited to create selective inhibitors for enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and transglutaminase 2 (TG2), which are implicated in cancer and other diseases. nih.govunipr.itnih.gov Future work will involve designing derivatives to target other enzymes with high specificity.

Hybrid Molecules: Combining the dihydroisoxazole core with other pharmacologically active moieties can lead to hybrid compounds with dual or enhanced activity. For example, incorporating a dimethylphosphinoyl group can favorably modulate physicochemical properties relevant for drug discovery. nuph.edu.ua

The table below summarizes the biological activities of various isoxazole/isoxazoline derivatives, providing a basis for future design efforts.

| Derivative Class | Biological Target/Activity | Research Finding |

| 4,5-Diarylisoxazoles | Hsp90 Inhibition (Anticancer) | Compound 28 showed a high affinity for Hsp90 and strongly suppressed tumor growth in a glioblastoma xenograft model. nih.gov |

| Spirocyclic 3-bromo-4,5-dihydroisoxazoles | hGAPDH Inhibition (Anticancer) | A spirocyclic derivative (compound 11) was identified as a potent covalent inactivator of hGAPDH, reducing pancreatic cancer cell growth. nih.govunipr.it |

| 3-Phenyl-4,5-dihydro-5-isoxasole Acetic Acid | Immune Modulation (Anti-inflammatory) | VGX-1027 inhibits pro-inflammatory cytokine production by modulating NF-κB and MAPK pathways. plos.org |

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole | Anti-inflammatory | The compound decreased the release of inflammatory cytokines like TNF-α and IL-6 from macrophages. plos.orgnih.gov |

| Phenyl-substituted Dihydroisoxazoles | Nrf2 Activation | This compound was identified as the best activator of the protective Nrf2/HO-1 axis among tested derivatives. nih.govd-nb.inforesearchgate.net |

Clinical Translation Potential of this compound-Based Therapeutics

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical therapies. Dihydroisoxazole derivatives have shown significant potential in preclinical models for various diseases. nih.gov

Key therapeutic areas with translational potential include:

Oncology: The inhibition of enzymes crucial for cancer cell metabolism, such as hGAPDH, makes these compounds attractive anticancer agents. nih.govunipr.it A prototype dihydroisoxazole inhibitor demonstrated excellent synergism with the chemotherapy drug carmustine (B1668450) against refractory glioblastoma tumors in mice. nih.gov

Inflammatory and Autoimmune Diseases: Compounds based on this scaffold have been shown to inhibit transglutaminase 2 (TG2), an enzyme involved in the pathogenesis of Celiac Sprue. nih.gov Furthermore, their ability to modulate key inflammatory pathways, such as NF-κB and MAPK, suggests potential applications in a range of inflammatory disorders. plos.orgnih.govsemanticscholar.org

Neurodegenerative Diseases: Nicotinic acetylcholine (B1216132) receptor (nAChR) ligands are being explored for CNS disorders like Alzheimer's and Parkinson's disease, and isoxazole derivatives have been synthesized for this purpose. nih.gov

A critical step towards clinical translation is the evaluation of pharmacokinetic and pharmacodynamic properties. Encouragingly, a prototype 3-bromo-4,5-dihydroisoxazole inhibitor showed good oral bioavailability, a short serum half-life, and efficient target enzyme inhibition in mice with low toxicity, demonstrating the promise of this class of compounds for drug development. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives is no exception. drughunter.comastrazeneca.com These computational tools can significantly accelerate the process by analyzing vast datasets to predict the properties and activities of novel compounds. nih.govnih.gov

Applications of AI/ML in this context include:

Virtual Screening and Hit Identification: AI algorithms can screen massive virtual libraries of chemical compounds to identify those most likely to interact with a specific biological target, reducing the time and cost associated with high-throughput screening. nih.gov

Predictive Modeling (ADME/Tox): ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new derivatives. nih.gov This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery pipeline. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired characteristics. By learning the relationships between chemical structures and biological activities from existing data, these models can propose novel dihydroisoxazole derivatives optimized for potency and selectivity. nih.gov

QSAR and SAR Analysis: AI can augment traditional quantitative structure-activity relationship (QSAR) modeling to build more accurate predictive models, guiding the design of more effective analogs. orscience.ru

By combining computational design with chemical synthesis and biological evaluation, researchers can navigate the vast chemical space more efficiently, accelerating the journey from compound discovery to clinical application. astrazeneca.comrsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-bromo-5-phenyl-4,5-dihydroisoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition between nitrile oxides and bromoalkenes. For example, benzonitrile oxide reacts with 3-bromopropene in dichloromethane at 0–25°C for 20 hours, monitored by HPLC . Optimize yields by controlling stoichiometry (1:1.2 nitrile oxide to alkene) and using anhydrous conditions to avoid side reactions. Post-synthesis purification involves silica gel chromatography (hexane/ethyl acetate, 4:1) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify key protons (e.g., H5 at δ 4.2–4.5 ppm as a doublet) and carbons (e.g., Br-C3 at ~95 ppm) .

- X-ray crystallography : Resolve regiochemistry ambiguities (e.g., confirm C5 substitution over C4) .

- HRMS : Validate molecular weight (C₉H₈BrNO; [M+H]⁺ calcd. 227.9844) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis. Stability tests via TLC or HPLC (C18 column, acetonitrile/water) should show >95% purity over 6 months .

Advanced Research Questions

Q. How can computational methods explain the regioselectivity of this compound formation?

- Methodological Answer : Perform DFT calculations (M06-2X/6-31G(d) level with PCM solvent models) to analyze transition states and regiochemical outcomes. For example, the [3+2] cycloaddition of benzonitrile oxide with 3-bromopropene favors C5-substitution due to lower activation energy (ΔG‡ ~12 kcal/mol) compared to C4 pathways . Compare Fukui indices to predict electrophilic/nucleophilic sites .

Q. What enzymatic strategies enable asymmetric synthesis of β-hydroxy nitriles from this compound?

- Methodological Answer : Use Oxd B (L-alanine oxidase) for enantioselective ring-opening. Reaction conditions: 100 mM KPB buffer (pH 6.0), 0.25 mM FMN, 5 mM Na₂S₂O₅, 30°C, 2 hours. Scale-up (5 mmol substrate) yields (R)-β-hydroxy nitrile (42%, 99% ee) and unreacted (S)-dihydroisoxazole (48%, 99% ee) . Validate enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Q. How can structural ambiguities in dihydroisoxazole derivatives be resolved when spectroscopic data conflict?

- Methodological Answer : Combine crystallography (single-crystal X-ray) with advanced NMR (²D-COSY, NOESY) to distinguish C4 vs. C5 substitution. For example, NOE correlations between H5 and the phenyl group confirm C5 substitution in this compound . Cross-validate with IR (C-Br stretch at 550–600 cm⁻¹) .

Q. What bioactivity screening approaches are suitable for dihydroisoxazole derivatives like this compound?

- Methodological Answer : Evaluate antibacterial/antifungal activity via microdilution assays (MIC against S. aureus and C. albicans). Test antioxidant potential using DPPH radical scavenging (IC₅₀ values). For agrochemical applications (e.g., Pyroxasulfone analogs), assess herbicidal activity in Arabidopsis models .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for dihydroisoxazole syntheses?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., dichloromethane vs. acetone) or trace moisture. Replicate reactions under strictly anhydrous conditions (molecular sieves) and compare HPLC area-% yields. For example, cycloadditions in acetone show 10–15% lower yields due to competing hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。